3-Epiglochidiol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Epiglochidiol diacetate is a natural triterpenoid compound primarily derived from plants in the Glochidion genus, particularly Glochidion puberum. This compound has garnered attention due to its potential therapeutic properties, including anti-tumor, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Epiglochidiol diacetate typically involves the acetylation of 3-Epiglochidiol. The process begins with the extraction of 3-Epiglochidiol from natural sources, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Glochidion puberum, followed by chemical synthesis. The process includes:
- Extraction of 3-Epiglochidiol using solvents like ethanol or methanol.
- Purification through techniques such as column chromatography.
- Acetylation using acetic anhydride and a catalyst.
- Final purification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Epiglochidiol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of acetyl groups with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
- Oxidized derivatives with altered functional groups.
- Reduced derivatives with increased hydrogen content.
- Substituted derivatives with new functional groups replacing acetyl groups.
Scientific Research Applications
3-Epiglochidiol diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of triterpenoids.
Biology: Investigated for its anti-tumor and anti-inflammatory properties in cell culture and animal models.
Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 3-Epiglochidiol diacetate involves its interaction with cellular targets and pathways:
Comparison with Similar Compounds
3-Epiglochidiol diacetate can be compared with other triterpenoids such as:
Glochidiol: Similar in structure but lacks acetyl groups, making it less potent in certain applications.
Betulinic Acid: Another triterpenoid with anti-cancer properties but different molecular targets and mechanisms of action.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective effects, but with a different chemical structure and activity profile.
Uniqueness: this compound stands out due to its specific acetylation, which enhances its bioactivity and therapeutic potential compared to its non-acetylated counterparts .
Properties
IUPAC Name |
[(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23-,24+,25-,26-,27-,28+,29+,31+,32+,33+,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKRJBNTXQYSO-NIFDHWSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.